molecular formula C23H29N5O3 B2358367 N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049510-16-8

N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2358367
CAS No.: 1049510-16-8
M. Wt: 423.517
InChI Key: PHNCXWCMZGMCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound suggests it could interact with biological systems in unique ways due to its multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide likely involves multiple steps, including the formation of the oxalamide backbone and the introduction of the acetamidophenyl and phenylpiperazinyl groups. Typical synthetic routes might include:

    Formation of the oxalamide backbone: This could involve the reaction of oxalyl chloride with appropriate amines under controlled conditions.

    Introduction of the acetamidophenyl group: This step might involve acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the phenylpiperazinyl group: This could be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide may undergo various chemical reactions, including:

    Oxidation: This could involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride might be used to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted and the conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and possible interactions with biological targets.

    Pharmacology: Study of its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: Exploration of its properties for use in advanced materials or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action for N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-acetamidophenyl)-N2-(3-(4-methylpiperazin-1-yl)propyl)oxalamide: Similar structure with a methyl group instead of a phenyl group.

    N1-(4-acetamidophenyl)-N2-(3-(4-ethylpiperazin-1-yl)propyl)oxalamide: Similar structure with an ethyl group instead of a phenyl group.

Uniqueness

N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to the presence of the phenylpiperazinyl group, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-18(29)25-19-8-10-20(11-9-19)26-23(31)22(30)24-12-5-13-27-14-16-28(17-15-27)21-6-3-2-4-7-21/h2-4,6-11H,5,12-17H2,1H3,(H,24,30)(H,25,29)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNCXWCMZGMCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.